6-cyclopropyl-N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the cyclopropyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane.
Attachment of the Methoxyphenyl Group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a cyclopropyl group, a methoxyphenyl group, and a pyrazolopyridine core. This combination of structural features may confer unique chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O2/c1-16(18-11-13-21(32-3)14-12-18)27-26(31)22-15-23(19-9-10-19)28-25-24(22)17(2)29-30(25)20-7-5-4-6-8-20/h4-8,11-16,19H,9-10H2,1-3H3,(H,27,31) |
InChI Key |
SUUIYVDHVLLGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC(C)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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